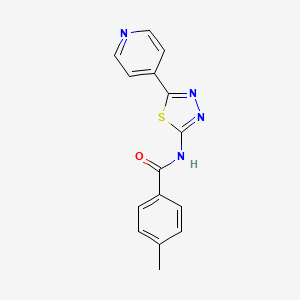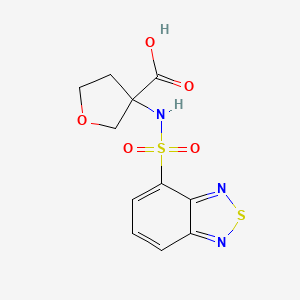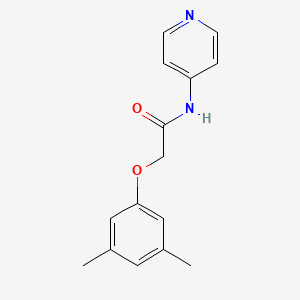
4-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiadiazole derivatives, which have been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
作用機序
The mechanism of action of 4-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival. It has also been found to activate the AMPK signaling pathway, which plays a crucial role in regulating energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS), which are known to cause cellular damage and contribute to the development of various diseases. This compound has also been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are mediators of inflammation. Additionally, it has been found to increase the expression of genes involved in glucose uptake and utilization, which may contribute to its anti-diabetic properties.
実験室実験の利点と制限
One of the advantages of using 4-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its high potency and selectivity. This compound has been shown to exhibit its biological effects at low concentrations, which makes it an attractive candidate for drug development. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain applications.
将来の方向性
There are several future directions for the research on 4-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as a chemotherapeutic agent for the treatment of various types of cancer. Additionally, it may be worthwhile to investigate its potential as a therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders. Finally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets.
合成法
The synthesis of 4-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide involves the reaction of 4-methylbenzoyl chloride with thiocarbohydrazide in the presence of a base, followed by the reaction of the resulting intermediate with 4-cyanopyridine in the presence of a catalyst. The final product is obtained after purification by recrystallization.
科学的研究の応用
4-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, it has been shown to have anti-diabetic properties by reducing blood glucose levels and improving insulin sensitivity.
特性
IUPAC Name |
4-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c1-10-2-4-11(5-3-10)13(20)17-15-19-18-14(21-15)12-6-8-16-9-7-12/h2-9H,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHZOGFANVWTID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[2-(4-Methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595427.png)

![3,5-Dimethyl-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazole](/img/structure/B7595436.png)
![3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595440.png)

![3-[(2,4,6-Trifluorophenyl)sulfonylamino]oxolane-3-carboxylic acid](/img/structure/B7595450.png)
![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595458.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B7595474.png)
![Propan-2-yl 4-[2-(2,6-diethylanilino)-2-oxoethyl]-1-methylpyrrolo[3,2-b]pyrrole-5-carboxylate](/img/structure/B7595476.png)

![N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7595501.png)

![N-ethylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B7595506.png)
![1-tert-butyl-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)piperidin-4-amine](/img/structure/B7595508.png)